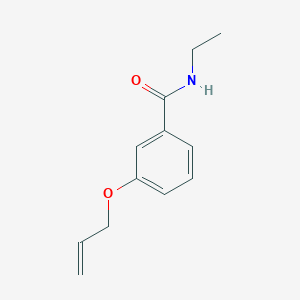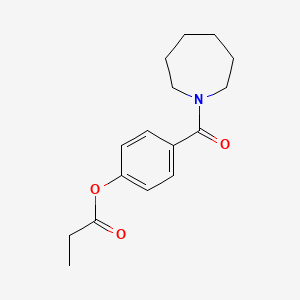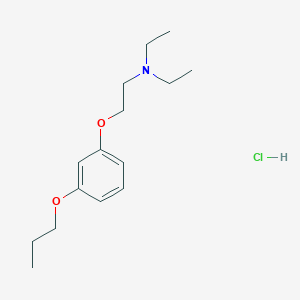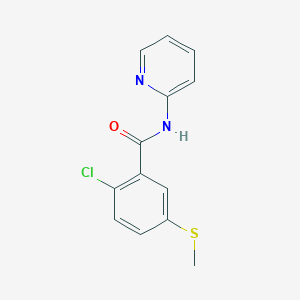![molecular formula C19H16N2O3S B4405170 N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4405170.png)
N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Descripción general
Descripción
N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, commonly known as MTCP, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MTCP is a member of the thiophene-carboxamide family of compounds and has been shown to exhibit potent inhibitory activity against a range of enzymes and proteins.
Aplicaciones Científicas De Investigación
MTCP has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit inhibitory activity against a range of enzymes and proteins, including histone deacetylases (HDACs), a family of enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have been shown to have anti-tumor activity, and MTCP has been shown to be a potent inhibitor of HDACs.
Mecanismo De Acción
MTCP exerts its inhibitory activity by binding to the active site of HDACs, thereby preventing them from deacetylating histones. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. MTCP has also been shown to inhibit other proteins and enzymes, including carbonic anhydrases and chymotrypsin-like proteasomes.
Biochemical and Physiological Effects:
MTCP has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has been shown to inhibit tumor growth in animal models. MTCP has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTCP has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and has been shown to be highly potent against a range of enzymes and proteins. However, there are also limitations to its use. MTCP has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on MTCP. One area of interest is the development of more potent and selective inhibitors based on the structure of MTCP. Another area of interest is the study of the mechanism of action of MTCP, which could lead to a better understanding of its therapeutic potential. Additionally, there is potential for the use of MTCP in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-[3-[(2-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-16-9-3-2-8-15(16)21-18(22)13-6-4-7-14(12-13)20-19(23)17-10-5-11-25-17/h2-12H,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJYHGDLCYCURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405094.png)



![N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4405121.png)

![ethyl 4-{4-[(ethylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4405146.png)



![N-cyclopropyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4405173.png)
![4-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4405187.png)

